2-Amino-3-(methylamino)quinoxaline
Overview
Description
2-Amino-3-(methylamino)quinoxaline is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . There are different techniques for the synthesis of quinoxaline derivatives, and Doebner–von Miller is one of the well-known classical synthesis protocols .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a benzene ring fused with a pyrazine ring . The presence of functional groups on the quinoxaline scaffold can significantly influence its physicochemical properties and biological activities .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitutions, and more . The type and position of the substituents on the quinoxaline scaffold can greatly influence the reactivity of the molecule .Physical And Chemical Properties Analysis
Quinoxaline is a stable compound under moderately acidic and alkaline conditions. It is rapidly degraded by dilute hypochlorite . The physical and chemical properties of quinoxaline derivatives can be influenced by the type and position of the substituents on the quinoxaline scaffold .Scientific Research Applications
Antimicrobial Activity
Quinoxalines, including 2-Amino-3-(methylamino)quinoxaline, have been found to exhibit significant antimicrobial activity . They have been used in the development of drugs to combat deadly pathogens such as bacteria, fungi, and viruses .
Antifungal Activity
Quinoxalines have demonstrated prominent antifungal effects . This makes them valuable in the development of antifungal drugs .
Antiviral Activity
Quinoxalines have shown antiviral properties . They have become a crucial component in drugs used to treat diseases like AIDS .
Anticancer Activity
Quinoxalines have been used in the development of anticancer drugs . They have shown effectiveness in treating cancerous cells .
Antipsychotic Activity
Quinoxalines have been used in the treatment of schizophrenia . This highlights their potential in the development of antipsychotic drugs .
Antimicrobial Activity of α-Aminophosphonates Derivatives
Quinoxalines have been used in the synthesis of novel α-aminophosphonates derivatives . These derivatives have shown potential antimicrobial activity against selected strains of Gram-negative and Gram-positive bacteria and two fungal strains .
Synthesis of Bioactive Quinoxaline-Containing Sulfonamides
Quinoxalines have been used in the synthesis of bioactive quinoxaline-containing sulfonamides . These compounds have shown potential biological activity .
Green Chemistry and Cost-Effective Methods
Researchers have developed numerous synthetic routes for quinoxalines, with a prime focus on green chemistry and cost-effective methods . This highlights the potential of quinoxalines in sustainable chemistry .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit various biological activities against many targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets and induce changes, leading to their biological effects .
Biochemical Pathways
It’s worth noting that quinoxaline derivatives have been found to impact various biochemical processes .
Pharmacokinetics
It’s known that similar compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (iq), are metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
It’s known that quinoxaline derivatives have shown moderate inhibitory activities against both gram‐positive and ‐negative bacteria compared with reference drugs .
Action Environment
It’s known that the success of similar reactions, such as the suzuki–miyaura (sm) coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
Quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards associated with specific quinoxaline derivatives would depend on their particular structure and properties.
Future Directions
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields such as medicinal chemistry, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
properties
IUPAC Name |
3-N-methylquinoxaline-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXCBTADALEOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443664 | |
Record name | N~2~-Methylquinoxaline-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
452311-42-1 | |
Record name | N~2~-Methylquinoxaline-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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